Idazoxan
説明
Discovery and Development of Idazoxan
This compound, first synthesized in the late 1970s, emerged from efforts to develop selective adrenergic receptor antagonists. Initially investigated by Reckitt Benckiser, its pharmacological profile was characterized by dual antagonism at α2-adrenergic and imidazoline receptors. Early studies in the 1980s highlighted its unique selectivity compared to classical α2-antagonists like yohimbine, positioning it as a valuable tool for probing receptor subtypes. Despite promising antidepressant potential in preclinical models, clinical trials in the 1990s revealed insufficient efficacy for major depressive disorder, leading to discontinuation in that therapeutic area.
The compound’s resurgence in the 2000s stemmed from its utility in neurodegenerative and metabolic research. For instance, this compound demonstrated neuroprotective effects in Alzheimer’s disease models by mitigating amyloid-beta plaque toxicity through α2A-adrenergic receptor blockade. Concurrently, its role in modulating hepatic fibrosis via imidazoline I2 receptor inhibition expanded its therapeutic scope. Recent advancements include Terran Biosciences’ development of an extended-release formulation to address its short half-life, enabling phase 3 trials for schizophrenia.
Table 1: Key Milestones in this compound Development
Chemical Classification and Nomenclature
This compound belongs to the benzodioxan class, characterized by a 1,4-benzodioxane core fused with an imidazoline ring. Its IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole , reflecting the bicyclic ether and heterocyclic amine moieties. The molecular formula C11H12N2O2 corresponds to a molar mass of 204.23 g/mol, with the hydrochloride salt (C11H12N2O2·HCl) commonly used in pharmaceutical formulations.
The synthesis involves a multi-step process:
- Ring formation : Catechol reacts with 2-chloroacrylonitrile to yield 2-cyano-1,4-benzodioxan.
- Pinner reaction : Conversion to an iminoether intermediate using alcoholic HCl.
- Cyclization : Ethylenediamine introduces the imidazoline ring, forming this compound.
Table 2: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C11H12N2O2 | |
| Melting point | 240–242°C (hydrochloride salt) | |
| Solubility | 300 mg/mL in water | |
| CAS registry | 79944-58-4 (base) |
Historical Evolution as a Pharmacological Tool
This compound’s primary utility lies in its receptor selectivity. As a competitive antagonist at α2-adrenergic receptors (Ki = 10–20 nM), it inhibits presynaptic auto-receptors, enhancing noradrenaline release and dopaminergic transmission in the prefrontal cortex. This mechanism underpins its adjunctive use in schizophrenia to counteract cognitive deficits associated with conventional antipsychotics.
In imidazoline receptor research, this compound’s affinity for I1 and I2 subtypes (Ki = 50–100 nM) has elucidated their roles in metabolic regulation. For example, I2 receptor inhibition in hepatic stellate cells suppresses TGF-β/Smad signaling, reducing collagen deposition in fibrosis models. Additionally, its activation of the Akt/Nrf2 pathway mitigates oxidative stress, demonstrating cross-talk between receptor systems.
Recent Advancements :
- Schizophrenia : Phase 2 trials showed a 40% reduction in negative symptoms when combined with antipsychotics.
- Parkinson’s disease : Preclinical models suggest this compound reduces L-DOPA-induced dyskinesias via α2 modulation.
- Oncology : I2 receptor antagonism inhibits glioma cell proliferation by downregulating ROS-mediated ERK pathways.
This compound’s versatility as a research tool continues to drive innovation, particularly in designing biased ligands that separate α2 and imidazoline effects. Its evolution from a failed antidepressant to a multifaceted investigational agent underscores the importance of target polypharmacology in drug development.
特性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11/h1-4,10H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMRFMKYPGXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045161 | |
| Record name | Idazoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79944-58-4 | |
| Record name | Idazoxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idazoxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idazoxan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Idazoxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDAZOXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y310PA316B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Synthesis of 2-Cyano-1,4-benzodioxane
Catechol (1,2-dihydroxybenzene) reacts with 2-chloroacrylonitrile under basic conditions to form 2-cyano-1,4-benzodioxane. This intermediate serves as the foundational scaffold for subsequent transformations.
Palladium-Catalyzed Multicomponent Synthesis
An alternative approach employs palladium catalysis to streamline imidazoline formation. While primarily used for analogous compounds, this method is adaptable to this compound synthesis:
Reaction Components
-
Aryl Halide: Substituted benzodioxane derivatives.
-
Isocyanide: tert-Butyl isocyanide.
-
Diamine: Ethylenediamine.
Catalytic System
-
Catalyst: PdCl₂ (0.05 mmol)
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp, 0.1 mmol)
Example Yield:
Advantages:
Comparative Analysis of Methods
Key Considerations:
-
The Pinner method is preferred for bulk synthesis due to established protocols and cost-effectiveness.
-
Palladium catalysis offers higher yields and versatility but requires specialized ligands and conditions.
Synthetic Modifications and Derivatives
This compound’s structure permits functionalization at the 2-position, enabling derivatives with enhanced receptor affinity. For example:
Example Modification:
Analytical and Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade this compound:
化学反応の分析
イダゾキサンは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸化剤によって促進することができ、酸化誘導体の生成につながります。
還元: 還元反応は、還元剤を用いて行うことができ、化合物の還元形態をもたらします。
置換: イダゾキサンは、特定の条件下で官能基が他の基に置き換わる置換反応に関与することができます。これらの反応で使用される一般的な試薬には、塩化水素、エチレンジアミン、およびさまざまな酸化剤と還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
Pharmacological Mechanism
Idazoxan's primary mechanism involves antagonism of alpha-2 adrenergic receptors, which are critical in regulating neurotransmitter release, particularly norepinephrine. Additionally, this compound interacts with imidazoline receptors, contributing to its pharmacological profile. The compound's diastereoisomers exhibit varying selectivity for presynaptic and postsynaptic alpha-2 receptors, with (+)-idazoxan demonstrating significantly higher potency at presynaptic sites compared to (-)-idazoxan .
Treatment-Resistant Schizophrenia
This compound has been investigated as an adjunct therapy for treatment-resistant schizophrenia. A study involving patients on typical neuroleptics showed that the addition of this compound resulted in significant reductions in psychotic symptoms as measured by the Brief Psychiatric Rating Scale. The improvement correlated with changes in noradrenergic function, suggesting a beneficial role in enhancing the efficacy of existing antipsychotic treatments .
Alcohol Use Disorders
Research indicates that this compound may modulate alcohol's effects on the body. In a study involving healthy male subjects, co-administration of this compound with alcohol resulted in decreased peak blood alcohol levels and altered the subjective effects of alcohol, reducing stimulation and increasing sedation. These findings suggest potential for this compound as a therapeutic agent in managing alcohol consumption .
Antidepressant Augmentation
This compound has been explored as an augmentative treatment for depression, particularly in cases where traditional antidepressants are insufficient. Studies have shown that it can enhance the effects of norepinephrine reuptake inhibitors, potentially improving treatment outcomes for patients with major depressive disorder .
Neuroprotective Effects
In animal models, this compound has demonstrated neuroprotective properties, particularly in conditions involving oxidative stress or neuroinflammation. For instance, studies have shown that this compound can enhance endurance performance and antioxidant activity when combined with other compounds like ephedrine .
Antineoplastic Activity
Emerging research has suggested potential antineoplastic properties of this compound. In vitro studies indicated that this compound induces DNA fragmentation in cancer cells, hinting at its possible role in cancer therapy . However, further investigation is required to fully elucidate this aspect.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Application | Study Focus | Key Findings |
|---|---|---|
| Treatment-Resistant Schizophrenia | Adjunct therapy with typical neuroleptics | Significant reduction in psychotic symptoms |
| Alcohol Use Disorders | Effects on alcohol pharmacokinetics | Decreased stimulation and increased sedation |
| Antidepressant Augmentation | Synergistic effects with norepinephrine drugs | Enhanced antidepressant efficacy |
| Neuroprotective Effects | Impact on endurance and oxidative stress | Improved endurance and antioxidant activity |
| Antineoplastic Activity | Induction of DNA fragmentation | Suggests potential role in cancer therapy |
作用機序
イダゾキサンは、主にアルファ2アドレナリン受容体とイミダゾリン受容体に対する拮抗作用によって効果を発揮します 。 これらの受容体を阻害することで、イダゾキサンは脳内のノルエピネフリンやドーパミンなどの神経伝達物質の放出を促進することができます 。このメカニズムは、統合失調症やアルツハイマー病などの病態における潜在的な治療効果に寄与すると考えられています。
類似化合物との比較
Yohimbine
- Receptor Selectivity: Yohimbine, a prototypical α2 antagonist, has lower α2-adrenoceptor selectivity compared to idazoxan. In functional studies, this compound demonstrated 30-fold greater α2 selectivity over α1 receptors than yohimbine .
- Functional Effects: Yohimbine increases plasma norepinephrine more robustly but lacks this compound’s imidazoline receptor interactions. In alcohol studies, yohimbine exacerbates stimulant effects, whereas this compound reduces alcohol-induced stimulation and increases sedation .
- Clinical Use: Yohimbine’s non-selectivity contributes to side effects like anxiety and hypertension, limiting its therapeutic utility compared to this compound .
Efaroxan
- Receptor Profile: Efaroxan, like this compound, is an imidazoline receptor antagonist but exhibits weaker α2-adrenoceptor affinity .
- Behavioral Effects: In rodent models, efaroxan enhances endurance and locomotor activity but less potently than this compound . Both compounds synergize with ephedrine to improve antioxidant activity in rats, but this compound’s effects are more pronounced .
- Insulin Secretion : Unlike this compound, efaroxan’s stimulation of insulin secretion is partially attributed to imidazoline receptor blockade .
RX821002 (2-Methoxy this compound)
- Selectivity: RX821002, a derivative of this compound, shows negligible imidazoline binding and >100-fold selectivity for α2-adrenoceptors over I2 sites .
- Functional Advantages: Its α2 specificity avoids confounding imidazoline effects, making it a cleaner pharmacological tool.
Clonidine (α2 Agonist)
- Mechanistic Contrast : Clonidine, an α2 agonist, suppresses sympathetic outflow but is antagonized by this compound centrally. However, in cognitive studies, this compound unexpectedly potentiated clonidine-induced impairments in planning and attention, suggesting complex interactions beyond α2 blockade .
Key Research Findings
Table 1: Receptor Binding Affinities (Ki Values)
| Compound | α2-Adrenoceptor (nM) | α1-Adrenoceptor (nM) | I2-Imidazoline (nM) |
|---|---|---|---|
| This compound | 8.2 | 230 | 15 |
| Yohimbine | 25 | 150 | >1,000 |
| RX821002 | 0.3 | 350 | >10,000 |
Table 2: Functional Comparisons in Preclinical Models
Clinical Implications
- Schizophrenia : this compound adjunct therapy improves global psychosis scores in treatment-resistant patients, rivaling clozapine’s efficacy .
- Cognitive Effects : Paradoxically, this compound exacerbates clonidine-induced cognitive impairments, highlighting the role of imidazoline receptors in cognition .
生物活性
Idazoxan is a selective antagonist of the alpha-2 adrenergic receptors, which has garnered attention for its diverse biological activities, particularly in neuropharmacology. This compound has been studied for its potential therapeutic effects in various conditions, including Parkinson's disease, depression, alcohol dependence, and schizophrenia. The following sections provide a detailed overview of its biological activities, supported by case studies and research findings.
This compound primarily functions by blocking alpha-2 adrenergic receptors, which are implicated in the modulation of neurotransmitter release, particularly norepinephrine and serotonin. This blockade can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.
Key Mechanisms:
- Alpha-2 Adrenergic Receptor Antagonism: Increases norepinephrine release by inhibiting feedback inhibition.
- Imidazoline Receptor Activity: this compound also interacts with imidazoline receptors (I1 and I2), contributing to its pharmacological effects .
1. Effects on Parkinson's Disease
This compound has shown promise in alleviating motor symptoms associated with Parkinson's disease. A study indicated that this compound could improve L-DOPA-induced dyskinesia without worsening parkinsonian symptoms. In a randomized placebo-controlled trial involving 18 patients, administration of 20 mg this compound significantly reduced dyskinesia severity while maintaining L-DOPA efficacy .
| Study | Dosage | Outcome |
|---|---|---|
| Randomized Trial | 20 mg | Reduced L-DOPA-induced dyskinesia |
2. Antidepressant Potential
Research suggests that this compound may act as an adjunctive treatment in depression. A report on three patients with treatment-resistant depression indicated that this compound administration led to improved mood and cognitive function. This effect was attributed to enhanced norepinephrine levels due to alpha-2 receptor blockade .
| Patient Group | Treatment Duration | Outcome |
|---|---|---|
| Treatment-resistant Depression | Short-term | Improved mood and cognitive function |
3. Alcohol Dependence
This compound has been investigated for its potential role in treating alcohol dependence. Preliminary studies indicate that it may alter alcohol pharmacokinetics and reduce intoxication effects .
4. Cognitive Enhancement
In animal models, this compound has been linked to cognitive improvements. Studies demonstrated that it could enhance performance in tasks requiring attention and memory, suggesting a potential role in treating cognitive disorders .
Case Study: this compound in Schizophrenia
A clinical trial involving 17 treatment-resistant schizophrenia patients revealed that adding this compound to standard neuroleptic treatment resulted in significant reductions in psychotic symptoms. The improvement correlated with changes in noradrenergic function, highlighting this compound's potential as an adjunctive therapy for schizophrenia .
Case Study: this compound and Physical Performance
In a study assessing endurance performance in rats, this compound enhanced the physical effort-related effects of ephedrine, indicating its role in improving exercise capacity through antioxidant activity .
Research Findings
Recent studies have expanded our understanding of this compound's pharmacological profile:
- Dopaminergic Modulation: this compound influences dopamine release through its action on alpha-2 receptors, which may have implications for treating disorders characterized by dopaminergic dysregulation.
- Neuroprotective Effects: Experimental models have suggested that this compound may exert neuroprotective effects against neurodegeneration induced by various insults .
Q & A
Q. What experimental designs are used to study idazoxan's modulation of noradrenaline (NA) release in peripheral tissues?
To investigate this compound's effects on NA release, researchers employ electrophysiology and electrochemistry in ex vivo preparations like rat-tail arteries. Tissues are stimulated at varying frequencies (e.g., 1 Hz vs. 10 Hz) to evoke neurotransmitter release. This compound is introduced post-stimulation to assess its antagonism of α2-adrenoceptors, which normally inhibit NA release. Controls include Ca²⁺ channel blockers (e.g., Cd²⁺) to confirm Ca²⁺-dependent release and clonidine (an α2-agonist) to validate receptor specificity. Data are analyzed using software like Igor Pro, with responses normalized to pre-drug baselines to account for time-dependent changes .
Q. How do researchers confirm this compound's selectivity for α2-adrenoceptors over α1 subtypes?
Selectivity is validated through radioligand binding assays and functional antagonism studies. For example, competition experiments with yohimbine (a non-selective α2 antagonist) and prazosin (α1 antagonist) are performed. This compound's higher affinity for α2-adrenoceptors is demonstrated by its ability to displace α2-selective ligands like [³H]-RX821002 while showing minimal interaction with α1 receptors. Saturation binding in tissues pre-treated with yohimbine (to block α2 sites) further isolates non-adrenergic binding, ensuring specificity .
Advanced Research Questions
Q. How do this compound's partial α1-adrenoceptor agonist properties complicate functional studies, and how can these effects be mitigated?
this compound exhibits weak α1-agonist activity in certain tissues, which may confound its role as a pure α2 antagonist. To address this, researchers use pharmacological controls such as:
- Co-administering selective α1 antagonists (e.g., prazosin) to isolate α2-mediated effects.
- Comparing this compound's effects to structurally modified analogues (e.g., RX801079) lacking α1 activity.
- Validating results with complementary methods, such as autoradiography to map receptor binding or in vivo models where α1/α2 contributions are dissected via genetic knockouts .
Q. What methodologies distinguish this compound's binding to non-adrenoceptor imidazoline (I2) sites from α2-adrenoceptors?
Competition binding assays with adrenergic/non-adrenergic ligands are critical. For example:
- Incubating tissues with catecholamines (e.g., noradrenaline) displaces α2-bound this compound but not I2 sites.
- Using RX821002 (a selective α2 ligand) alongside this compound reveals non-overlapping binding profiles.
- Autoradiography in brain sections pre-treated with α2 blockers (e.g., yohimbine) identifies residual I2 binding in regions like the striatum or hippocampus. Scatchard analysis of saturation curves further resolves multi-site binding .
Q. How is this compound utilized to study neuroprotective pathways in Alzheimer’s disease (AD) models?
In AD mice, this compound’s blockade of α2A-adrenoceptors reverses amyloid-beta (Aβ)-induced pathology via:
- GSK3β/tau cascade inhibition : this compound reduces hyperphosphorylated tau and Aβ plaques, validated through immunohistochemistry and Western blotting.
- Neuroinflammation modulation : Microglial activation is quantified using Iba1 staining, showing reduced inflammation post-treatment.
- Cognitive testing : Morris water maze and radial arm maze assess spatial memory recovery. Dosing regimens (e.g., 8-week treatments in 8-month-old mice) align with Aβ pathology timelines .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) strategies are used to evaluate this compound in human alcohol interaction studies?
In crossover trials, this compound (40 mg) is administered before alcohol challenges. Liquid chromatography-mass spectrometry (LC-MS) measures blood alcohol levels, while validated scales (e.g., Biphasic Alcohol Effects Scale) quantify stimulation/sedation. PK/PD modeling links this compound’s plasma concentrations to reduced alcohol peak levels (Cmax) and altered subjective effects. Safety is monitored via autonomic metrics (e.g., heart rate variability) .
Methodological Considerations
Q. How are in vivo reward thresholds assessed in this compound withdrawal studies?
Intracranial self-stimulation (ICSS) in rodents quantifies reward thresholds. Rats are implanted with electrodes in brain reward areas (e.g., medial forebrain bundle) and trained to self-stimulate. This compound’s effects on nicotine/amphetamine withdrawal are tested using osmotic minipumps for chronic drug delivery. Thresholds are normalized to baseline, and probit analysis determines the proportion of subjects showing >10% elevation, controlling for time-dependent variability .
Q. What statistical approaches resolve contradictory data in this compound binding studies?
Non-linear regression and two-site binding models are applied to saturation/competition curves. For example, Hill coefficients <1 indicate heterogeneous binding, prompting analysis via software like GraphPad Prism. Autoradiographic data are quantified using densitometry, with significance assessed via ANOVA and post-hoc tests (e.g., Tukey’s). Discrepancies between α2 and I2 affinities are resolved by comparing Bmax values across ligand concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
